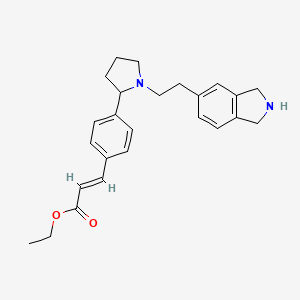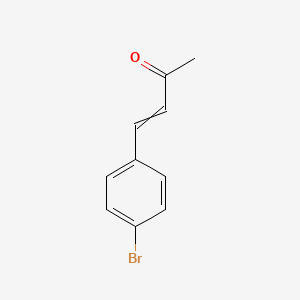
4-Bromobenzylideneacetone
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-Bromobenzylideneacetone, there are related compounds that have been synthesized. For instance, a compound containing a 4-bromophenyl moiety has been synthesized and characterized . Another related compound, 4-bromo-4’chloro benzylidene aniline, was synthesized from acetone solution by solvent evaporation method at room temperature .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Research on derivatives of dibenzylideneacetone, such as 4-Bromobenzylideneacetone (4-DBDBA), has explored their nonlinear optical properties. A study by Santos et al. (2019) demonstrated that these compounds possess significant first molecular hyperpolarizability and two-photon absorption cross-sections, indicating potential applications in optical technologies.
Synthesis and Growth of Novel Nonlinear Optical Materials
4-Bromobenzylideneacetone is used in synthesizing new nonlinear optical materials. For instance, Subashini et al. (2013) synthesized and characterized 4-bromo-4′-nitrobenzylidene aniline (BNBA), showcasing its potential in this field due to its significant second-harmonic generation efficiency.
Crystal Growth and Characterization
Research has focused on the crystal growth and characterization of benzylideneaniline compounds, including those with 4-Bromobenzylideneacetone. Subashini et al. (2021) examined the properties of such compounds, providing insights into their potential applications in various technological domains.
Applications in Chemistry and Nanotechnology
Studies like the one conducted by Getty and Goldberg (2001) investigate the chemical reactions involving 4-Bromobenzylideneacetone, revealing its utility in advanced chemical synthesis and potential nanotechnology applications.
Generation and Reactivity Studies
Research by Schepp (2004) into the generation and reactivity of aryl enol radical cations, including those derived from 4-Bromobenzylideneacetone, provides valuable information for understanding chemical kinetics and reaction mechanisms.
Controlled Drug Release Systems
A study by Blanco et al. (2020) showed the encapsulation of dibenzylideneacetone (DBA) analogs in poly(lactic acid) membranes, indicating potential applications in controlled drug release systems and tissue engineering.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNVTVOTCKZKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzylideneacetone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

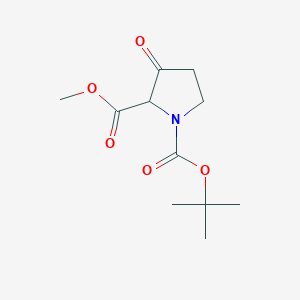
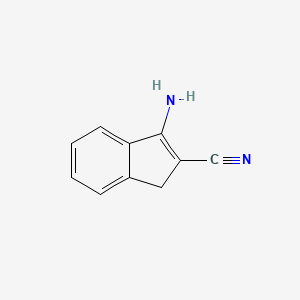
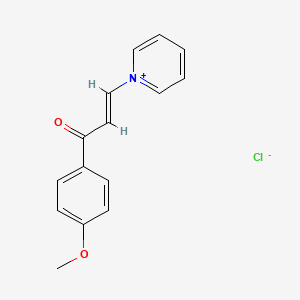

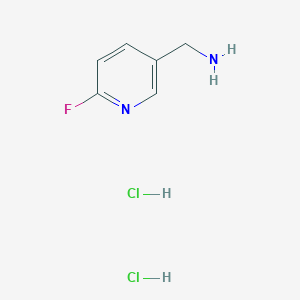
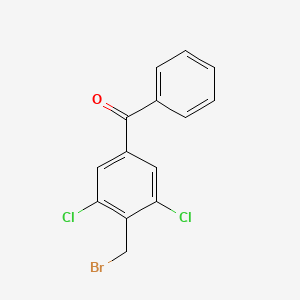
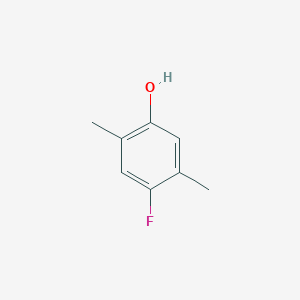
![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)


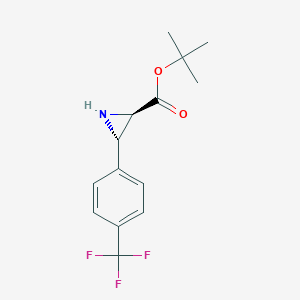
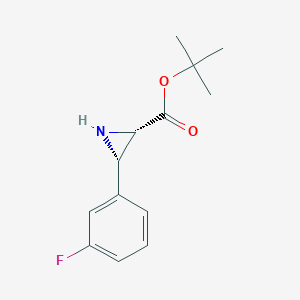
![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)
